molecular formula C22H21F3N2O4 B609423 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide

2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide

Cat. No.: B609423
M. Wt: 434.4 g/mol
InChI Key: ICGMZCVSHDKQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAV 26, also known as 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide, is a selective voltage-gated sodium channel Nav1.7 blocker. This compound has shown significant potential in pain research due to its ability to inhibit the Nav1.7 channel with an IC50 of 0.37 micromolar .

Scientific Research Applications

NAV 26 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAV 26 involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoindole core, introduction of the tetrahydro-2H-pyran-4-yl group, and the final coupling with the trifluoromethoxyphenylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of NAV 26 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NAV 26 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of NAV 26, while oxidation and reduction reactions can modify the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NAV 26

NAV 26 is unique due to its high selectivity for the Nav1.7 channel over other sodium channels, such as Nav1.5 and hERG channels. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for pain research and potential therapeutic applications .

Properties

IUPAC Name

2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGMZCVSHDKQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Reactant of Route 4
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Reactant of Route 6
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Customer
Q & A

Q1: How does NAV 26 impact pain signaling, and what were the key findings in the provided research papers?

A1: NAV 26 is a selective blocker of the voltage-gated sodium channel Nav1.7. [, ] These channels play a crucial role in transmitting pain signals within the nervous system. By blocking Nav1.7, NAV 26 inhibits the propagation of these signals, ultimately reducing pain perception.

  • Involvement in Inflammatory Pain: In a study using Speke's hinge-back tortoises, NAV 26 demonstrated a significant reduction in pain-related behaviors induced by formalin and capsaicin, both of which are associated with inflammatory pain. []
  • Synergistic Effects: Research in a murine model of cancer-induced bone pain revealed that combining NAV 26 with a dual enkephalinase inhibitor (PL265) produced a synergistic antihyperalgesic effect. [] This suggests that targeting multiple pain pathways simultaneously could enhance pain relief.

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